molecular formula C10H15NO3 B11719136 tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11719136
M. Wt: 197.23 g/mol
InChI Key: ZQUJUMROTWQJDY-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chiral pyrrolidinone derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a 5-oxo-2,5-dihydro-1H-pyrrole core, and a stereochemically defined (2R)-methyl substituent. This compound serves as a key intermediate in asymmetric synthesis, particularly in the preparation of bioactive molecules and catalysts. Its stereochemical integrity and functional group arrangement make it valuable for studying structure-activity relationships in drug discovery and organocatalysis .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl (2R)-2-methyl-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3/t7-/m1/s1

InChI Key

ZQUJUMROTWQJDY-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1C=CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These processes typically involve the use of automated systems that can precisely control reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The tert-butyl group can act as a steric hindrance, affecting the binding of the compound to enzymes and receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The tert-butyl pyrrole carboxylate scaffold is highly modular. Below is a comparison of structural analogues based on substituent type, stereochemistry, and functional groups:

Table 1: Key Structural Features of Analogues
Compound Name Substituents at Position 2 Stereochemistry Additional Functional Groups Molecular Weight (g/mol) Reference
Target Compound Methyl (2R) 5-oxo 213.25 (calculated)
(S)-tert-Butyl 2-((S)-1-(2-bromophenyl)-2-nitroethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 2-bromophenyl-nitroethyl (S,S) Nitro, aromatic 435.0355
(S)-tert-Butyl 2-((S)-1-(4-methoxyphenyl)-2-nitroethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 4-methoxyphenyl-nitroethyl (S,S) Nitro, methoxy 385.1370
tert-Butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Benzyl (R) Hydroxy 289.334
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole-carbonyl (3aS,6aS) Fused pyrrolidine ring 358.5 (observed)

Key Observations :

  • Substituent Complexity : The target compound’s simplicity (methyl group) contrasts with analogues bearing nitro-aromatic (e.g., 2-bromophenyl in ) or fused heterocyclic systems (e.g., benzo-triazole in ), which introduce steric bulk and electronic effects.
  • Stereochemistry : While the target compound is (2R)-configured, analogues in and are (S,S)-configured, affecting their interaction with chiral environments in catalysis or receptor binding.
  • Functional Groups : The presence of nitro groups in enhances electrophilicity, whereas hydroxy or carbonyl groups (e.g., ) influence hydrogen-bonding capabilities.

Key Observations :

  • Coupling Efficiency : HATU/EDC.HCl-mediated couplings () achieve high yields (>80%), while asymmetric catalysis () balances yield and enantioselectivity.
  • Purity Control : Chiral HPLC (e.g., Chiralpak IC in ) and optical rotation measurements are critical for enantiomerically pure analogues.

Spectroscopic and Chromatographic Data

Comparative analysis of characterization data reveals trends in structural elucidation:

Table 3: Analytical Data Comparison
Compound MS (m/z) $ ^1H $-NMR Shifts (Key Peaks) HPLC Retention (t$_R$) Reference
Target Compound Not provided N/A N/A
Benzo-triazole derivative 358.5 [M+H]+ δ 8.03 (br s, 1H), 3.5–4.1 (m, 4H) N/A
Nitro-aromatic 435.0349 [M]+ δ 7.82 (br d, J = 6.9 Hz), 3.0–3.2 (m, 2H) t$_R$ = 12.7–18.9 min
Hydroxy-substituted 342.1309 [M+Na]+ δ 4.3–4.5 (m, OCH$_2$), 1.49 (s, Boc) N/A

Key Observations :

  • MS Trends : Higher molecular weight analogues (e.g., 435 g/mol in ) correlate with complex substituents.
  • NMR Signatures : Multiplicity in the δ 3.0–4.5 region reflects substituent-induced splitting of pyrrolidine protons.
  • HPLC Utility : Chiral stationary phases resolve enantiomers (e.g., t$_R$ differences in ).

Stereochemical and Functional Implications

  • (2R) vs. (S) Configuration : The target compound’s (2R)-methyl group may favor specific transition states in asymmetric catalysis, whereas (S)-configured analogues in could exhibit divergent biological activity .
  • Hydrogen Bonding : Hydroxy-substituted analogues () participate in intermolecular H-bonding, influencing crystal packing or solubility, unlike the hydrophobic methyl group in the target compound .

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound notable for its pyrrole ring structure, which incorporates both a tert-butyl ester and a ketone functional group. Its molecular formula is C10H15NO4, with a molecular weight of 213.23 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features, including a chiral center at the second carbon atom of the pyrrole ring.

Biological Relevance

While specific biological activity data for this compound is limited, related compounds have demonstrated various biological activities that may suggest potential applications for this compound. The following sections explore the biological activities associated with similar pyrrole derivatives and their implications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds. For instance, derivatives such as 3-farnesylpyrrole and pyrrolamides have shown significant activity against resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. Notably, certain pyrrole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against Staphylococcus aureus .

Comparative Antibacterial Efficacy

Compound NameMIC (μg/mL)Target Bacteria
Pyrrole derivative A8Methicillin-resistant Staphylococcus epidermidis
Pyrrole derivative B0.125Methicillin-susceptible Staphylococcus aureus
Pyrrole derivative C5Mycobacterium tuberculosis

These findings indicate that modifications to the pyrrole structure can enhance antibacterial potency, suggesting that this compound may also possess similar properties.

The mechanisms by which pyrrole derivatives exert their antibacterial effects are not fully elucidated but may involve interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways. For example, some studies indicate that these compounds might inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is essential for bacterial survival .

Interaction Studies

Investigations into the interactions of this compound with various enzymes and biomolecules are crucial for understanding its pharmacological effects. The compound's unique structural features may allow it to engage with specific biological targets effectively.

Case Studies

A review of related compounds highlights the potential for developing new therapeutic agents based on the structural characteristics of pyrroles. For instance, studies involving pyrrolidine derivatives have shown promising results in treating infections caused by resistant bacteria .

Example Case Study: Pyrrolidine Derivatives

In one study, a series of pyrrolidine derivatives were synthesized and tested against various bacterial strains. The most effective compound demonstrated an MIC value significantly lower than that of traditional antibiotics like vancomycin.

Q & A

Basic: What are the key synthetic pathways and experimental considerations for preparing tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

Answer:
The synthesis typically involves stereoselective cyclization and carbamate protection strategies. For example, analogous spirocyclic carbamates are synthesized via multi-step sequences, including palladium-catalyzed cross-coupling and tert-butyloxycarbonyl (Boc) protection . Key considerations:

  • Chirality control : Use chiral auxiliaries or catalysts to maintain the (2R) configuration.
  • Reaction conditions : Optimize temperature (e.g., 0–25°C for Boc protection) and solvent polarity to avoid racemization.
  • Purification : Employ column chromatography or recrystallization to isolate enantiomerically pure products.

Advanced: How can computational chemistry accelerate reaction optimization for this compound’s synthesis?

Answer:
Integrate quantum chemical calculations (e.g., DFT) and machine learning to predict reaction pathways and transition states. For instance:

  • Reaction path search : Use software like GRRM or Gaussian to simulate intermediates and energy barriers .
  • Condition optimization : Apply design of experiments (DoE) to screen variables (e.g., solvent, catalyst loading) with minimal trials .
  • Data-driven feedback : Feed experimental results into computational models to refine predictions iteratively .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
While specific toxicity data are limited, general precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste disposal : Avoid drain disposal; collect waste in labeled containers for incineration .

Advanced: How can researchers address gaps in toxicological and ecological data for this compound?

Answer:
Propose a tiered testing strategy:

In silico prediction : Use QSAR models (e.g., EPA’s TEST) to estimate acute toxicity and biodegradability .

In vitro assays : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity.

Environmental fate studies : Assess soil mobility via HPLC retention time correlations and bioaccumulation using logP values .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and carbamate integrity (e.g., tert-butyl group at δ ~1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~241.1 g/mol) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

  • Cross-validation : Compare data from PubChem, ECHA, and peer-reviewed studies. For example, verify melting points via DSC analysis .
  • Condition-specific testing : Measure solubility in DMSO, water, and ethanol under controlled humidity/temperature.
  • Stability studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via HPLC .

Advanced: What methodologies enable efficient scale-up from lab to pilot-scale synthesis?

Answer:

  • Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce reaction time.
  • Membrane separation : Implement nanofiltration for continuous Boc-group removal .
  • Kinetic modeling : Develop rate equations to predict bottlenecks in multi-step sequences .

Basic: What are the known incompatibilities and storage recommendations?

Answer:

  • Incompatibilities : Avoid strong acids/bases (risk of Boc-group cleavage) and oxidizing agents .
  • Storage : Keep at –20°C under nitrogen in amber vials to prevent hydrolysis and photodegradation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Scaffold modification : Introduce substituents at the pyrrole ring (e.g., halogens, alkyl groups) and assess impact on bioactivity .
  • Docking studies : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., kinases).
  • Data integration : Combine synthetic yields, computational scores, and IC50 values in a multi-parameter optimization (MPO) framework .

Advanced: What statistical methods are suitable for analyzing variable interactions in synthesis optimization?

Answer:

  • Factorial design : Screen variables (e.g., catalyst type, solvent) using 2k^k designs to identify significant factors .
  • Response surface methodology (RSM) : Model non-linear relationships between reaction time and yield.
  • Principal component analysis (PCA) : Reduce dimensionality in datasets with >10 variables (e.g., temperature, pH, stoichiometry) .

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